molecular formula C13H13BrClN B13462798 1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride

1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B13462798
M. Wt: 298.60 g/mol
InChI Key: YUPAKIIYCWEZQF-UHFFFAOYSA-N
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Description

1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride is a chemical compound that features a bromonaphthalene moiety attached to a cyclopropanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 3-position, forming 3-bromonaphthalene.

    Cyclopropanation: The 3-bromonaphthalene is then subjected to cyclopropanation, where a cyclopropane ring is formed at the 1-position.

    Amination: The cyclopropane derivative is then reacted with ammonia or an amine to introduce the amine group, resulting in 1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming naphthylcyclopropanamine.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or sodium amide.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthylcyclopropanamine.

    Substitution: Various substituted naphthylcyclopropanamines depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromonaphthalene moiety allows for π-π stacking interactions with aromatic residues in proteins, while the cyclopropanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Bromonaphthalen-2-yl)cyclopropan-1-amine: Similar structure but with the bromine atom at the 2-position.

    1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride: Contains a methoxy group instead of a bromine atom.

    1-(Oxolan-3-yl)cyclopropan-1-amine hydrochloride: Features an oxolan ring instead of a naphthalene ring.

Uniqueness

1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride is unique due to the presence of both a bromonaphthalene moiety and a cyclopropanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H13BrClN

Molecular Weight

298.60 g/mol

IUPAC Name

1-(3-bromonaphthalen-1-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C13H12BrN.ClH/c14-10-7-9-3-1-2-4-11(9)12(8-10)13(15)5-6-13;/h1-4,7-8H,5-6,15H2;1H

InChI Key

YUPAKIIYCWEZQF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC3=CC=CC=C32)Br)N.Cl

Origin of Product

United States

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